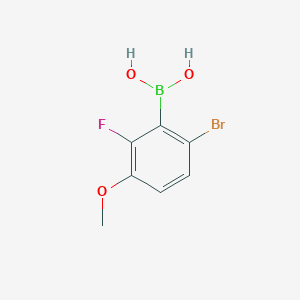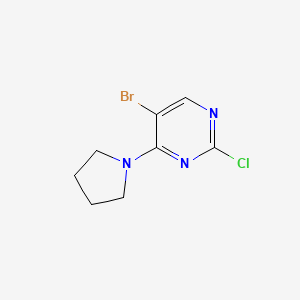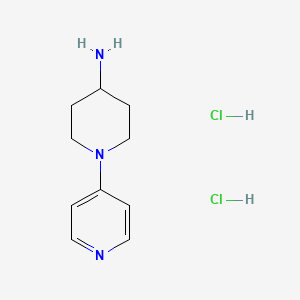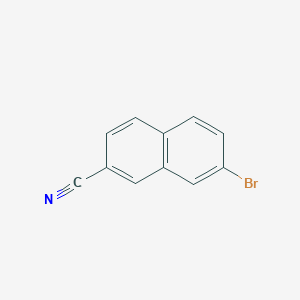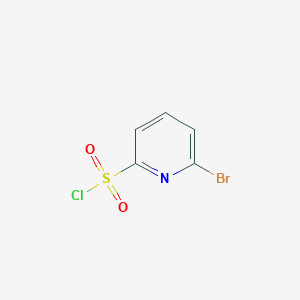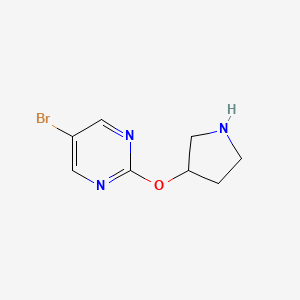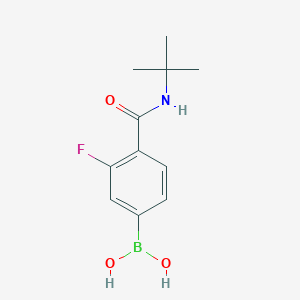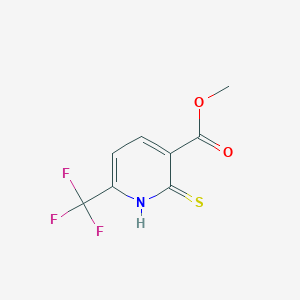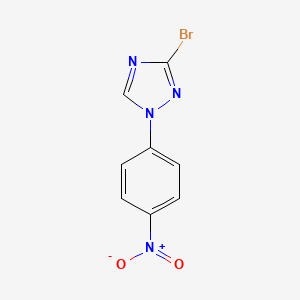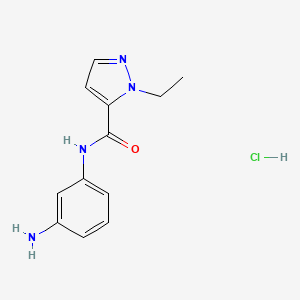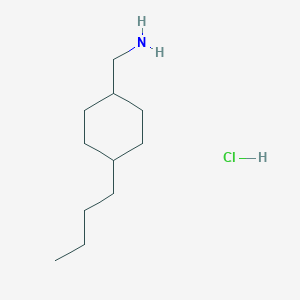
(4-Butylcyclohexyl)methanamine hydrochloride
Vue d'ensemble
Description
(4-Butylcyclohexyl)methanamine hydrochloride, commonly known as BCHM, is an organic compound with a molecular formula of C10H22ClN. It is a cyclic amine that is used in a variety of scientific and medical applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a drug in clinical use. BCHM is a colorless, odorless, and water-soluble compound. This article will discuss the synthesis method of BCHM, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Neurochemical Profile and Antidepressant Potential
- A study on the novel bicyclic compound Wy-45,030, which is structurally similar to (4-Butylcyclohexyl)methanamine, revealed a neurochemical profile indicating potential antidepressant activity. This compound inhibited rat brain imipramine receptor binding and monoamine uptake, without exhibiting significant affinity for several other brain receptors (Muth et al., 1986).
Anesthetic Research
- Research on phencyclidine derivatives, related to arylcyclohexylamines like (4-Butylcyclohexyl)methanamine, has shown interest due to their potential as intravenously administered anesthetics combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
Analytical Characterization in Biological Matrices
- A study on three psychoactive arylcyclohexylamines, which include compounds similar to (4-Butylcyclohexyl)methanamine, developed a qualitative/quantitative method for their analysis in blood, urine, and vitreous humor. This research has implications for forensic toxicology (De Paoli et al., 2013).
HIV Research
- Research on a compound structurally related to (4-Butylcyclohexyl)methanamine showed potent noncompetitive antagonism of the CCR5 receptor with significant antiviral effects against HIV-1. This suggests potential applications in HIV treatment (Watson et al., 2005).
Drug Synthesis and Antidepressant Activity
- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to (4-Butylcyclohexyl)methanamine, were examined for their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity in rodent models (Yardley et al., 1990).
Photocytotoxicity in Red Light
- Iron(III) complexes with ligands related to (4-Butylcyclohexyl)methanamine demonstrated photocytotoxicity under red light, suggesting potential applications in photodynamic therapy for cancer (Basu et al., 2014).
Liquid Crystal Research
- N-(n-butyl)-4-n-pentyl-4′-biphenylamine, a compound sharing the cyclohexylamine moiety with (4-Butylcyclohexyl)methanamine, was found to have liquid crystalline properties, which are significant for materials science (Macmillan & Labes, 1979).
Propriétés
IUPAC Name |
(4-butylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAHIJNEQIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




